molecular formula C24H26ClFN4O2S B2567155 N-(3-CHLORO-4-METHOXYPHENYL)-2-{[8-ETHYL-3-(4-FLUOROPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE CAS No. 1189916-16-2

N-(3-CHLORO-4-METHOXYPHENYL)-2-{[8-ETHYL-3-(4-FLUOROPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE

Cat. No.: B2567155
CAS No.: 1189916-16-2
M. Wt: 489.01
InChI Key: NLMVGUCGOCFTCW-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-methoxyphenyl)-2-{[8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide is a structurally complex small molecule featuring a spiro[4.5]deca-1,3-diene core substituted with ethyl, 4-fluorophenyl, and sulfanyl-acetamide groups. The 3-chloro-4-methoxyphenyl moiety attached to the acetamide group introduces steric and electronic effects that influence its physicochemical and biological properties.

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[[8-ethyl-2-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26ClFN4O2S/c1-3-30-12-10-24(11-13-30)28-22(16-4-6-17(26)7-5-16)23(29-24)33-15-21(31)27-18-8-9-20(32-2)19(25)14-18/h4-9,14H,3,10-13,15H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLMVGUCGOCFTCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC(=C(C=C3)OC)Cl)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(3-CHLORO-4-METHOXYPHENYL)-2-{[8-ETHYL-3-(4-FLUOROPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE involves multiple steps, including the formation of intermediate compounds and their subsequent reactions. The synthetic route typically starts with the preparation of the 3-chloro-4-methoxyphenyl derivative, followed by the introduction of the 8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl group. The final step involves the formation of the sulfanylacetamide linkage under controlled reaction conditions. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

N-(3-CHLORO-4-METHOXYPHENYL)-2-{[8-ETHYL-3-(4-FLUOROPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, particularly at the chloro and methoxy positions, using reagents such as halogens or nucleophiles.

    Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, leading to the cleavage of the sulfanylacetamide linkage and the formation of corresponding acids and amines.

Scientific Research Applications

Therapeutic Applications

  • Antimicrobial Activity :
    • Compounds similar to N-(3-chloro-4-methoxyphenyl)-2-{[8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide have shown promising results against various bacterial and fungal strains. The triazolo-pyrazine moiety is known to interfere with cellular processes in microorganisms, making this compound a potential antimicrobial agent .
  • Anticancer Properties :
    • Research indicates that compounds within this chemical class may exhibit selective antitumor effects by targeting specific enzymes or pathways involved in cancer progression. For instance, the inhibition of thioredoxin reductase (TrxR), an important target in cancer therapy, has been associated with compounds featuring similar structural elements .
  • Anti-inflammatory Effects :
    • Some derivatives have been evaluated for their anti-inflammatory properties, which are crucial in treating chronic inflammatory diseases. The mechanism often involves the modulation of pro-inflammatory cytokines and enzymes .

Synthesis and Characterization

The synthesis of this compound involves multiple synthetic steps requiring precise control over reaction conditions to achieve high yields and purity. Characterization techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and high-resolution mass spectrometry (HR-MS) are employed to confirm the structure and purity of the synthesized compound .

Biological Evaluation

In vitro studies have demonstrated that this compound exhibits significant biological activity against various cancer cell lines. For example, compounds with similar structures have been shown to inhibit the growth of Mia PaCa-2 and PANC-1 pancreatic cancer cells through mechanisms involving apoptosis induction and cell cycle arrest .

Mechanism of Action

The mechanism of action of N-(3-CHLORO-4-METHOXYPHENYL)-2-{[8-ETHYL-3-(4-FLUOROPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound’s unique structure allows it to interact with multiple targets, enhancing its therapeutic potential.

Comparison with Similar Compounds

Table 1: Substituent-Driven Comparison

Compound Name / Feature Core Structure Substituents (R1, R2, R3) Key Properties/Activities
Target Compound 1,4,8-Triazaspiro[4.5]deca-1,3-diene R1: 4-Fluorophenyl, R2: Ethyl, R3: 3-Cl-4-MeO-phenyl High lipophilicity (Cl/F groups), potential kinase inhibition
8-(4-Dimethylaminophenyl)-9-(benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione Spiro[4.5]decane-6,10-dione R1: Benzothiazolyl, R2: 4-Dimethylaminophenyl Fluorescence properties, possible antimicrobial activity
4-((4-Aminophenyl)diazenyl)-2-((2-phenylhydrazono)methyl)phenol Azo-phenolic R1: Phenylhydrazone, R2: 4-Aminophenyl Chelation capacity, catalytic applications

Key Observations :

Analytical Methodologies for Comparison

NMR and Mass Spectrometry Profiling

As demonstrated in , NMR chemical shift comparisons (e.g., δ 7.2–7.8 ppm for aromatic protons) can pinpoint substituent-induced electronic effects. For instance, the 4-fluorophenyl group in the target compound would deshield adjacent protons compared to non-halogenated analogues, altering spin-spin coupling patterns . Molecular networking via LC-MS/MS () further clusters compounds with shared fragmentation pathways (e.g., cleavage at the sulfanyl bridge), enabling rapid dereplication .

Computational Similarity Metrics

The Tanimoto and Dice indices () quantify structural overlap. For example:

  • The target compound vs. 8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene: High similarity (Tanimoto >0.85) due to conserved spirocyclic cores.
  • Vs. non-spiro acetamides: Low similarity (Tanimoto <0.3), underscoring the importance of the triazaspiro system .

Functional Implications of Structural Differences

  • Bioactivity : The 4-fluorophenyl group may enhance binding to hydrophobic enzyme pockets (e.g., kinases), while the 3-chloro-4-methoxyphenyl acetamide could modulate solubility and off-target interactions .
  • Synthetic Complexity: The spirocyclic core requires multistep synthesis (e.g., cyclocondensation), contrasting with simpler azo or phenolic derivatives .

Biological Activity

N-(3-Chloro-4-methoxyphenyl)-2-{[8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide is a complex organic compound with potential biological activities. This article reviews its biological properties, focusing on its anticancer, antimicrobial, and enzyme inhibition activities.

  • Molecular Formula : C24_{24}H27_{27}ClN4_{4}O2_{2}S
  • Molecular Weight : 471.0 g/mol
  • CAS Number : 1189891-82-4

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies, highlighting its potential as a therapeutic agent.

Anticancer Activity

Several studies have reported the anticancer properties of compounds similar to this compound. For instance:

  • Mechanism of Action : The compound has been shown to inhibit key metabolic enzymes involved in cancer progression. Its structure suggests it may interact with DNA or RNA synthesis pathways, potentially leading to apoptosis in cancer cells.
  • Case Studies :
    • In vitro studies demonstrated that similar compounds exhibit cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). For example, a related triazole compound exhibited significant activity against these cell lines .
    • A structure-activity relationship (SAR) analysis indicated that modifications to the triazole ring enhance anticancer efficacy .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored:

  • Inhibition Studies : The compound has shown effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting metabolic pathways crucial for bacterial survival .
  • Research Findings :
    • A study on related triazole compounds demonstrated significant antimicrobial activity through disk diffusion methods against multiple microorganisms .

Enzyme Inhibition

The biological activity of the compound extends to enzyme inhibition:

  • Target Enzymes : It has been identified as a potential inhibitor of thioredoxin reductase (TrxR), an enzyme associated with cancer cell proliferation and resistance to therapy .
  • Research Insights :
    • Compounds structurally similar to this compound have shown promising results in inhibiting TrxR activity, indicating a potential pathway for therapeutic intervention in cancer treatment .

Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits cancer cell growth; effective against MCF-7 and HepG2 cell lines; induces apoptosis.
AntimicrobialEffective against Staphylococcus aureus and E. coli; disrupts bacterial cell wall synthesis.
Enzyme InhibitionInhibits thioredoxin reductase (TrxR), affecting cancer cell metabolism and proliferation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-chloro-4-methoxyphenyl)-2-{[8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide, and how can purity be optimized?

  • Methodological Answer : A two-step approach is typical: (1) Condensation of the thiazole or triazole precursor with chloroacetyl chloride in dioxane using triethylamine as a base, followed by (2) cyclization or sulfanyl group introduction under controlled conditions (e.g., POCl₃). Purity optimization involves recrystallization from ethanol-DMF mixtures and column chromatography. Structural confirmation requires IR (C=O, C-S stretches), ¹H/¹³C NMR (aromatic proton splitting patterns, methyl/methoxy group signals), and mass spectrometry for molecular ion validation .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Use single-crystal X-ray diffraction (SHELX programs for refinement ) to resolve the spirocyclic and sulfanyl moieties. Density Functional Theory (DFT) calculations can predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites. Polar solvents like DMSO-d₆ are recommended for NMR due to the compound’s low solubility in non-polar media .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based readouts. Cell viability assays (MTT or resazurin) in cancer cell lines can evaluate antiproliferative effects. Dose-response curves (IC₅₀ calculations) and controls (e.g., staurosporine as a reference inhibitor) are critical for reproducibility .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically designed for derivatives of this compound?

  • Methodological Answer : (1) Substitute functional groups (e.g., methoxy → ethoxy, chloro → bromo) via parallel synthesis. (2) Evaluate changes in bioactivity using standardized assays (e.g., IC₅₀ shifts in kinase inhibition). (3) Correlate electronic effects (Hammett σ constants) with activity trends. Machine learning models (e.g., random forest regression) can predict optimal substitutions from virtual libraries .

Q. What experimental designs mitigate confounding variables in pharmacological testing?

  • Methodological Answer : Implement split-plot designs (e.g., rootstock-trellis systems adapted from agricultural studies ) to isolate variables like dosage, exposure time, and cell type. Randomization blocks and repeated measures ANOVA reduce batch effects. Orthogonal assays (e.g., SPR for binding affinity vs. cellular activity) validate target engagement .

Q. How can computational methods enhance the understanding of this compound’s environmental fate?

  • Methodological Answer : Use QSAR models to predict biodegradation pathways and persistence. Experimental validation includes OECD 307 soil studies to measure half-life under aerobic/anaerobic conditions. High-resolution mass spectrometry (HRMS) identifies transformation products in simulated environmental matrices .

Q. What strategies resolve contradictions between in silico predictions and experimental data?

  • Methodological Answer : (1) Re-optimize force field parameters in molecular dynamics simulations to better match crystallographic data. (2) Validate docking poses with mutagenesis studies (e.g., alanine scanning). (3) Cross-check machine learning predictions (e.g., binding affinity) with isothermal titration calorimetry (ITC) for thermodynamic consistency .

Methodological Notes

  • Synthesis : Triethylamine in dioxane minimizes side reactions during chloroacetyl chloride coupling .
  • Characterization : SHELXL refinement is critical for resolving spirocyclic conformation ambiguities .
  • Biological Testing : Split-plot designs improve statistical power in multi-variable pharmacological studies .
  • Computational Integration : Machine learning models must be trained on diverse datasets to avoid overfitting .

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